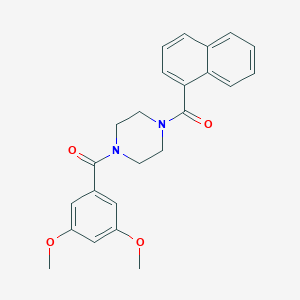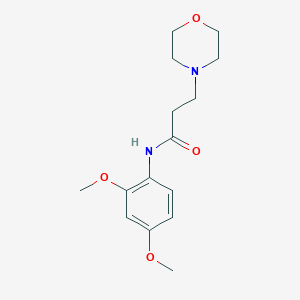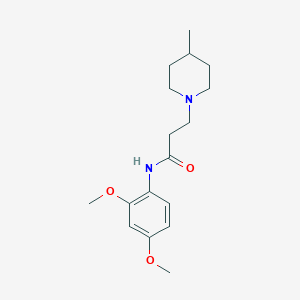
1-(1-Tosyl-4-piperidyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Tosyl-4-piperidyl)azepane, also known as TAPA, is a chemical compound that belongs to the family of azepanes. It is a bicyclic compound that contains a piperidine ring and an azepane ring. TAPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(1-Tosyl-4-piperidyl)azepane acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(1-Tosyl-4-piperidyl)azepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the brain, which may be related to its potential as a treatment for addiction. 1-(1-Tosyl-4-piperidyl)azepane has also been shown to decrease the activity of the sympathetic nervous system, which may be related to its potential as a treatment for hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Tosyl-4-piperidyl)azepane in lab experiments is that it is a specific and selective antagonist of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner. However, one limitation of using 1-(1-Tosyl-4-piperidyl)azepane is that it may not be suitable for studying the function of other neurotransmitter systems in the brain.
Future Directions
There are a number of future directions for research on 1-(1-Tosyl-4-piperidyl)azepane. One potential area of research is the development of new compounds that are similar to 1-(1-Tosyl-4-piperidyl)azepane but have improved selectivity and potency. Another potential area of research is the use of 1-(1-Tosyl-4-piperidyl)azepane as a tool for studying the function of other neurotransmitter systems in the brain. Additionally, 1-(1-Tosyl-4-piperidyl)azepane may have potential as a treatment for a variety of neurological and psychiatric disorders, and further research in this area is warranted.
Synthesis Methods
1-(1-Tosyl-4-piperidyl)azepane can be synthesized through a multistep process that involves the reaction of piperidine with tosyl chloride to form 1-tosyl-4-piperidone. This compound is then reacted with 1,6-dibromohexane to form the final product, 1-(1-Tosyl-4-piperidyl)azepane.
Scientific Research Applications
1-(1-Tosyl-4-piperidyl)azepane has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the neurotransmitter acetylcholine in the brain. 1-(1-Tosyl-4-piperidyl)azepane has also been used as a ligand for studying the structure and function of nicotinic acetylcholine receptors.
properties
Product Name |
1-(1-Tosyl-4-piperidyl)azepane |
|---|---|
Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3 |
InChI Key |
BIVZYJAPZONUDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)



![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)